1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]imidazole
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Overview
Description
1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]imidazole is a synthetic organic compound with the molecular formula C13H15ClN2O. It is characterized by the presence of an imidazole ring substituted with a 2-(4-chloro-2,6-dimethylphenoxy)ethyl group.
Preparation Methods
The synthesis of 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,6-dimethylphenol and imidazole.
Reaction Conditions: The phenol is first reacted with an appropriate alkylating agent to introduce the 2-(4-chloro-2,6-dimethylphenoxy)ethyl group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]imidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]imidazole can be compared with other similar compounds:
Properties
IUPAC Name |
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-10-7-12(14)8-11(2)13(10)17-6-5-16-4-3-15-9-16/h3-4,7-9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGLBSZZIJWNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2C=CN=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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